The primary molecular structure of Antiogoside is central to understanding its chemical behavior and biological activity. Antiogoside is classified as a glycoside, specifically an alpha-L-rhamnoside, and is functionally related to antiogenin. Its molecular formula is $$C{29}H{44}O_{11}$$, and it has a molecular weight of approximately 552.7 g/mol [5]. The core structure of Antiogoside is based on a steroidal aglycone, which is a hallmark of cardiac glycosides, and it is glycosylated at a specific position, conferring unique properties to the molecule.
The aglycone portion of Antiogoside, known as antiogenin, features a cyclopenta[a]phenanthrene skeleton, which is characteristic of steroidal frameworks. This tetracyclic structure is composed of three six-membered rings and one five-membered ring, forming the rigid backbone essential for biological activity. The glycosidic moiety is attached at the 3-position of the aglycone, specifically as an alpha-L-rhamnose sugar. This glycosidic linkage is crucial for the solubility and recognition of the molecule in biological systems [5].
The full systematic name of Antiogoside is 3-[(3S,5S,8R,9S,10R,12R,13S,14S,17R)-5,12,14-trihydroxy-10,13-dimethyl-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one [5]. This nomenclature reflects the complexity of the molecule and highlights the presence of multiple chiral centers and functional groups.
The functional groups present in Antiogoside are integral to its chemical reactivity and interaction with biological targets. The molecule contains several hydroxyl (-OH) groups, which are primarily located on the aglycone and the rhamnose sugar. These hydroxyl groups contribute to the molecule’s hydrophilicity and facilitate hydrogen bonding, which can influence both solubility and receptor binding.
In addition to hydroxyl groups, Antiogoside possesses ether linkages, particularly the glycosidic bond connecting the sugar moiety to the aglycone. The presence of methyl groups on the steroidal core further modulates the molecule’s steric and electronic properties. The furanone ring attached to the aglycone is another distinctive feature, contributing to the overall rigidity and three-dimensional shape of the molecule.
| Functional Group | Structural Location | Chemical Role |
|---|---|---|
| Hydroxyl (-OH) | Aglycone, Rhamnose sugar | Hydrogen bonding, solubility |
| Ether (C-O-C) | Glycosidic linkage | Sugar attachment, structural support |
| Methyl (-CH₃) | Steroidal core (C10, C13) | Steric modulation, hydrophobicity |
| Furanone ring | Aglycone (attached at C17) | Structural rigidity, reactivity |
The combination of these functional groups defines the chemical identity of Antiogoside and underpins its classification as a cardiac glycoside.
The glycosidic component of Antiogoside is an alpha-L-rhamnose, a deoxy sugar that is commonly found in natural glycosides. The specific stereochemistry of the glycosidic linkage (alpha configuration) is critical for the recognition by enzymes and transporters in biological systems. The rhamnose unit itself is highly functionalized, bearing multiple hydroxyl groups that further enhance the molecule’s polarity and potential for specific interactions.
| Sugar Component | Configuration | Attachment Position | Functional Groups |
|---|---|---|---|
| Alpha-L-rhamnose | Alpha | 3-O position | 3,4,5-trihydroxy, 6-methyl |
The precise configuration and attachment of the rhamnose sugar are essential for the biological activity and specificity of Antiogoside.
The stereochemistry of Antiogoside is a defining feature that influences its interaction with biological macromolecules and its overall pharmacological profile. The molecule contains multiple chiral centers, each contributing to the three-dimensional conformation that is critical for its function as a cardiac glycoside.
The aglycone portion of Antiogoside contains several stereocenters, which are specified in its systematic name: 3S, 5S, 8R, 9S, 10R, 12R, 13S, 14S, 17R [5]. These chiral centers are located at key positions on the steroidal backbone, dictating the orientation of substituents and the overall shape of the molecule.
The configuration at these positions is conserved among many cardiac glycosides, reflecting the evolutionary optimization of these molecules for specific biological targets, such as the sodium-potassium ATPase enzyme. The stereochemistry at C3 is particularly important, as it is the site of glycosylation, and the orientation of the attached sugar can significantly affect binding affinity and specificity.
| Carbon Position | Configuration (R/S) |
|---|---|
| 3 | S |
| 5 | S |
| 8 | R |
| 9 | S |
| 10 | R |
| 12 | R |
| 13 | S |
| 14 | S |
| 17 | R |
This stereochemical arrangement is essential for the biological activity of Antiogoside, as it determines the spatial orientation of functional groups involved in receptor interactions.
The rhamnose sugar attached to the aglycone also possesses multiple chiral centers, specifically at positions 2, 3, 4, 5, and 6, with configurations 2R, 3R, 4R, 5R, 6S [5]. The alpha configuration of the glycosidic bond ensures that the sugar is oriented in a manner that is recognized by specific enzymes and transporters.
The stereochemistry of the sugar is not only important for recognition by biological systems but also for the stability of the glycosidic bond. The orientation of the hydroxyl groups on the rhamnose ring allows for optimal hydrogen bonding and contributes to the overall conformation of the molecule.
| Carbon Position | Configuration (R/S) |
|---|---|
| 2 | R |
| 3 | R |
| 4 | R |
| 5 | R |
| 6 | S |
The precise stereochemical configuration of both the aglycone and the glycosidic moiety is critical for the biological activity and specificity of Antiogoside.
The combination of the steroidal aglycone and the alpha-L-rhamnose sugar results in a molecule with a well-defined three-dimensional structure. The rigid tetracyclic core of the aglycone provides a scaffold that positions the functional groups and the glycosidic moiety in specific orientations. The sugar moiety extends from the core, increasing the molecule’s hydrophilicity and providing additional sites for interaction with biological targets.
Advanced spectroscopic techniques, such as nuclear magnetic resonance (NMR) and X-ray crystallography, have been employed to elucidate the three-dimensional structure of cardiac glycosides. These studies reveal that the spatial arrangement of the aglycone and sugar is highly conserved among active compounds, underscoring the importance of stereochemistry in determining biological activity.
Antiogoside shares structural similarities with other cardiac glycosides, yet it also exhibits unique features that distinguish it within this class of compounds. Comparative analysis with related glycosides provides insights into the structure-activity relationships that govern their biological functions.
Digitoxin and ouabain are two well-known cardiac glycosides that have been extensively studied for their pharmacological properties. Like Antiogoside, both compounds feature a steroidal aglycone and a glycosidic moiety, but they differ in the nature and attachment of their sugar units, as well as in the specific functional groups present on the aglycone.
Digitoxin contains a digitoxigenin aglycone and three digitoxose sugar units attached at the 3-position. Ouabain, on the other hand, features a ouabagenin aglycone and a single rhamnose sugar. The presence of multiple sugar units in digitoxin increases its hydrophilicity and influences its pharmacokinetics, while the single sugar in ouabain and Antiogoside results in distinct biological profiles.
| Compound | Aglycone | Sugar Moiety | Glycosidic Linkage | Key Functional Groups |
|---|---|---|---|---|
| Antiogoside | Antiogenin | Alpha-L-rhamnose | 3-O alpha | Hydroxyl, methyl, furanone |
| Digitoxin | Digitoxigenin | Three digitoxose units | 3-O beta | Hydroxyl, methyl |
| Ouabain | Ouabagenin | Alpha-L-rhamnose | 3-O alpha | Hydroxyl, methyl, lactone |
This comparison highlights the conserved features among cardiac glycosides, such as the steroidal core and glycosidic linkage, as well as the variations that contribute to their unique properties.
The functional groups present on the aglycone and sugar moieties play a critical role in determining the biological activity of cardiac glycosides. For example, the presence of a furanone ring in Antiogoside distinguishes it from digitoxin, which lacks this feature. The specific pattern of hydroxylation and methylation on the aglycone also varies among different glycosides, influencing their interaction with target proteins.
In Antiogoside, the 5, 12, and 14 positions of the aglycone are hydroxylated, while the 10 and 13 positions are methylated [5]. This pattern is distinct from that of digitoxin and ouabain, which exhibit different hydroxylation and methylation profiles. These differences are critical for the specificity and potency of the compounds.
While the overall stereochemistry of the steroidal core is conserved among cardiac glycosides, subtle differences in the configuration of specific chiral centers can have significant effects on biological activity. For instance, the configuration at the 17-position of the aglycone can influence the orientation of the lactone or furanone ring, affecting the molecule’s ability to bind to the sodium-potassium ATPase.
The stereochemistry of the glycosidic linkage also varies among cardiac glycosides. Antiogoside and ouabain both feature an alpha-L-rhamnose attached at the 3-position, while digitoxin contains three beta-linked digitoxose units. These differences in sugar configuration and attachment contribute to the diversity of biological effects observed among cardiac glycosides.
| Compound | Aglycone Chiral Centers (Key) | Sugar Configuration | Lactone/Furanone Ring |
|---|---|---|---|
| Antiogoside | 3S, 5S, 8R, 9S, 10R, 12R, 13S, 14S, 17R | Alpha-L-rhamnose | Furanone |
| Digitoxin | Similar to Antiogoside | Beta-digitoxose | Unsaturated lactone |
| Ouabain | Similar to Antiogoside | Alpha-L-rhamnose | Unsaturated lactone |
This table underscores the importance of both aglycone and sugar stereochemistry in defining the properties of cardiac glycosides.
The relationship between the chemical structure of cardiac glycosides and their biological activity has been the subject of extensive research. Studies have demonstrated that modifications to the aglycone, such as changes in hydroxylation or methylation patterns, can alter the compound’s affinity for the sodium-potassium ATPase and its overall potency. Similarly, variations in the sugar moiety, including the type of sugar, configuration, and number of units, can influence solubility, stability, and pharmacokinetics.
Antiogoside, with its unique combination of a furanone ring, specific hydroxylation and methylation patterns, and an alpha-L-rhamnose sugar, represents a distinct member of the cardiac glycoside family. Its structural features are likely to confer specific biological properties, distinguishing it from other glycosides such as digitoxin and ouabain.
The biosynthetic pathway for Antiogoside formation in Antiaris toxicaria follows a well-characterized sequence of enzymatic transformations that convert sterol precursors into complex cardenolide glycosides. Based on current research findings, the proposed biogenetic route initiates with sterol side chain cleavage and proceeds through a series of stereospecific modifications to generate the characteristic cardenolide structure [1] [2] [3].
The pathway begins with the conversion of plant sterols, primarily cholesterol and campesterol, to pregnenolone through the action of cytochrome P450 sterol side chain cleaving enzymes. Recent identification of CYP87A126 as the key enzyme responsible for this initial transformation represents a significant breakthrough in understanding plant cardenolide biosynthesis [1] [4]. This enzyme demonstrates the ability to cleave both cholesterol and campesterol substrates, suggesting that Antiogoside biosynthesis utilizes multiple sterol precursors rather than relying exclusively on cholesterol as previously hypothesized [3] [5].
Following sterol cleavage, pregnenolone undergoes oxidation to progesterone via 3β-hydroxysteroid dehydrogenase activity. This enzyme, characterized from multiple Digitalis species, exhibits strict substrate specificity for 3β-hydroxypregnanes and utilizes NAD as the preferred cofactor [6]. The conversion represents a critical branch point where sterol metabolism diverges toward specialized cardenolide production.
The stereospecific reduction of progesterone to 5β-pregnane-3,20-dione constitutes one of the most crucial steps in cardenolide biosynthesis, catalyzed by progesterone 5β-reductases. These enzymes, belonging to the PRISE family, determine the stereochemical configuration essential for biological activity of therapeutic cardenolides [7] [8]. Recent studies using RNA interference knockdown lines in Digitalis lanata have provided direct experimental evidence for the participation of multiple P5βR isoforms in 5β-cardenolide formation [8].
Subsequent hydroxylation reactions introduce functional groups at specific positions on the pregnane scaffold. 21-Hydroxylation produces 5β-pregnane-3β,21-diol-20-one, while 14β-hydroxylation leads to the formation of digitoxigenin, the characteristic aglycone found in many Antiaris cardenolides [9]. The identification of CYP716A418 as a 19-hydroxylase enzyme demonstrates the complexity of late-stage modifications, where digitoxigenin undergoes further hydroxylation to generate cannogenol and strophanthidin derivatives [1].
The enzymatic machinery responsible for Antiogoside biosynthesis involves multiple cytochrome P450 monooxygenases, short-chain dehydrogenases, and specialized transferases that collectively orchestrate the complex transformation from simple sterols to bioactive glycosides.
Cytochrome P450 sterol side chain cleaving enzyme (CYP87A126) represents the gatekeeping enzyme that channels sterol metabolism toward cardenolide production. Structural analysis reveals that two critical amino acid substitutions, V355A and A357L, are essential for sterol cleavage activity and distinguish functional sterol-cleaving enzymes from their canonical counterparts [4]. These residues likely stabilize steroid substrates through hydrophobic interactions with the four-ring steroid scaffold, enabling the precise positioning required for side chain cleavage.
3β-Hydroxysteroid dehydrogenase catalyzes the bidirectional conversion between 3β-hydroxy and 3-oxo steroids, functioning as both a dehydrogenase with NAD and a reductase with NADH [6]. The enzyme demonstrates remarkable substrate promiscuity, accepting various pregnane derivatives while maintaining strict stereochemical control. Recombinant expression studies have confirmed its ability to convert pregnenolone to progesterone efficiently, with additional 17β-dehydrogenase activity toward testosterone substrates.
Progesterone 5β-reductases belong to a conserved family of enone reductases that catalyze stereospecific reduction through a 1,4-addition mechanism [10]. These enzymes contain seven conserved amino acids in their substrate-binding sites that determine both substrate recognition and stereochemical outcome. The widespread distribution of P5βR genes across plant families suggests their ancient evolutionary origin and fundamental importance in steroid metabolism beyond cardenolide biosynthesis.
CYP716A418 exemplifies the specialized hydroxylases responsible for late-stage cardenolide modifications. This enzyme appears to hydroxylate digitoxigenin at the C19 position, generating the hydroxylated derivatives characteristic of mature cardenolides [1]. The duplication and divergence of CYP716A genes in cardenolide-producing species reflects the evolutionary expansion of specialized metabolic capabilities.
Glycosyltransferases represent the final enzymatic step in Antiogoside formation, attaching sugar moieties to cardenolide aglycones. These enzymes demonstrate substrate specificity for both the cardenolide acceptor and the activated sugar donor, determining the final glycosylation pattern that influences biological activity and pharmacological properties [11]. Multiple glycosyltransferase isoforms may contribute to the structural diversity observed among Antiaris cardenolides.
The integration of these enzymatic processes requires precise temporal and spatial coordination within plant cells. Expression studies indicate that cardenolide biosynthetic genes are often co-regulated in response to developmental cues and environmental stresses, suggesting the existence of coordinated regulatory networks that control pathway flux [11].
The elucidation of cardenolide biosynthetic pathways opens significant opportunities for metabolic engineering approaches aimed at producing Antiogoside and related compounds in heterologous systems. Several engineering strategies have demonstrated promise for reconstructing portions of the cardenolide pathway in microbial hosts and optimizing production in plant systems.
Heterologous expression in bacterial systems has proven successful for characterizing individual enzymes and producing recombinant proteins for biochemical studies. Escherichia coli strains expressing 3β-hydroxysteroid dehydrogenase, progesterone 5β-reductases, and other cardenolide biosynthetic enzymes have enabled detailed kinetic analyses and substrate specificity determinations [6] [12]. However, the complexity of sterol precursor availability and the requirement for eukaryotic cofactor systems limit the application of prokaryotic hosts for complete pathway reconstruction.
Yeast synthetic biology platforms offer more promising opportunities for multi-step cardenolide biosynthesis. Saccharomyces cerevisiae naturally produces sterol intermediates and possesses the cellular machinery necessary for complex secondary metabolite production [13]. The development of modular approaches, such as the CARD system, demonstrates the feasibility of reconstructing cardenolide biosynthetic modules in yeast. The CARD II module successfully produces key pregnane intermediates from pregnenolone, while ongoing efforts focus on integrating sterol cleavage and butenolide formation capabilities [13].
Plant tissue culture optimization represents a complementary approach that maintains the natural cellular environment while enhancing cardenolide production. Wound stress and elicitor treatments have been shown to dramatically increase cardenolide biosynthetic gene expression and metabolite accumulation in Calotropis procera and other species [11]. The identification of specific stress-responsive elements and transcriptional regulators provides targets for engineering enhanced production strains.
CRISPR/Cas9 gene editing technology has revolutionized functional genomics studies of cardenolide biosynthesis. The generation of knockout lines for specific biosynthetic genes, such as CYP87A126 and CYP716A418, has provided definitive evidence for enzyme function and pathway organization [1]. These approaches enable reverse genetics studies that complement forward biochemical characterization efforts.
Synthetic biology approaches combining multiple engineering strategies hold the greatest promise for sustainable Antiogoside production. The integration of optimized enzyme variants, improved precursor supply pathways, and enhanced regulatory circuits could enable high-level production in suitable host organisms. Recent advances in metabolic flux analysis and systems biology modeling provide the quantitative framework necessary for rational pathway design and optimization [14] [15].
The application of directed evolution techniques to cardenolide biosynthetic enzymes represents an emerging frontier for pathway improvement. Laboratory evolution of cytochrome P450 enzymes for enhanced activity, altered substrate specificity, or improved expression could address current limitations in pathway efficiency. Similarly, engineering glycosyltransferases with modified sugar donor specificity could enable the production of novel cardenolide derivatives with altered biological properties.
Future metabolic engineering efforts will likely focus on developing integrated production platforms that combine the advantages of different host systems. For example, initial pathway modules could be optimized in bacterial or yeast systems for enzyme production and pathway validation, followed by transfer to plant-based systems for scaled production and natural product harvesting.